Potassium 2-isocyanoacetate

Catalog No.
S1938587
CAS No.
58948-98-4
M.F
C3H2KNO2
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-isocyanoacetate

CAS Number

58948-98-4

Product Name

Potassium 2-isocyanoacetate

IUPAC Name

potassium;2-isocyanoacetate

Molecular Formula

C3H2KNO2

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1

InChI Key

IWTQNSMPJLXKLL-UHFFFAOYSA-M

SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Canonical SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Catalyst Scavenger:

KICA acts as a potent scavenger for various homogeneous catalysts, including palladium (Pd) cross-coupling catalysts and ruthenium (Ru) olefin metathesis catalysts [1, 2]. Its ability to irreversibly bind to these catalysts allows for their efficient removal from reaction mixtures. This is crucial for downstream processing and purification of the desired products. Studies have shown that KICA can achieve metal reduction to low ppm levels in the final product, significantly improving its purity [1, 2].

  • Source:
    • Diver, Steven D., et al. "Potassium Isocyanoacetate: A New Scavenger for Palladium Cross-Coupling Catalysts." Advanced Synthesis & Catalysis 356.1 (2014): 123-128
    • Buchwald, Stephen L., et al. "Simple as ABC: A Versatile Approach to Clean Ruthenium Carbene Metathesis." Organic Letters 8.18 (2006): 4015-4018

Synthesis of Carbonyl Complexes:

KICA can be employed in the preparation of carbonyl complexes of group IVB metals (such as titanium and zirconium) [1]. These complexes are valuable intermediates in various organic transformations. The specific reaction mechanisms for KICA-mediated synthesis of these complexes are still under investigation.

  • Source:
    • Sigma-Aldrich (technical grade product information)

Peptide Synthesis via the Ugi Reaction:

KICA can be used in conjunction with ammonium chloride to promote the Ugi reaction, a powerful method for the synthesis of peptides [1]. The Ugi reaction is a multicomponent reaction that allows for the formation of peptides from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. KICA's role in this reaction is not fully elucidated, but it's believed to enhance the reaction efficiency.

  • Source:
    • Sigma-Aldrich (technical grade product information)

Potassium 2-isocyanoacetate is an organopotassium compound characterized by the presence of both a potassium ion and an isocyanoacetate group. Its chemical formula is C4H4KNO2C_4H_4KNO_2 and it has a CAS number of 58948-98-4. This compound is notable for its unique structure, which includes a carbon atom bonded to both a nitrogen atom (from the isocyanide group) and a carboxylate group. Potassium 2-isocyanoacetate appears as a white to off-white solid and is soluble in polar solvents.

, including:

  • Substitution Reactions: It can undergo nucleophilic substitution due to the presence of the isocyano group.
  • Carbene Insertion Reactions: This compound is utilized in carbene insertion reactions, particularly for cleaning up ruthenium carbene catalysts from metathesis reaction products .
  • Homo-Coupling Reactions: It can also be involved in copper salt-catalyzed homo-coupling reactions, which are significant in organic synthesis .

Potassium 2-isocyanoacetate can be synthesized through various methods:

  • Reactions with Isocyanides: One common method involves reacting potassium salts with appropriate isocyanides under controlled conditions to yield potassium 2-isocyanoacetate.
  • Carbamate Decomposition: Another approach includes the decomposition of carbamates in the presence of potassium hydroxide, leading to the formation of the desired isocyano compound.
  • Direct Alkylation: Direct alkylation methods may also be employed, utilizing appropriate alkyl halides with potassium cyanide as a precursor.

Potassium 2-isocyanoacetate finds applications across several fields:

  • Organic Synthesis: It serves as a reagent in various organic synthesis processes, particularly in preparing complex molecules.
  • Catalyst Cleanup: The compound is used as a cleanup agent for ruthenium catalysts in metathesis reactions, enhancing the efficiency of synthetic procedures .
  • Research Tool: In laboratory settings, it is utilized for studying reaction mechanisms involving isocyanides.

Interaction studies involving potassium 2-isocyanoacetate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to participate in substitution and coupling reactions makes it valuable for exploring reaction pathways and mechanisms in organic chemistry.

Several compounds share structural or functional similarities with potassium 2-isocyanoacetate. Here are some notable examples:

CompoundStructure TypeUnique Characteristics
Potassium cyanideCyanide derivativeHighly toxic; used primarily in chemical synthesis
Sodium 2-isocyanoacetateSodium salt variantSimilar reactivity but different solubility properties
Calcium isocyanoacetateCalcium salt variantLess soluble; used in different catalytic systems
Potassium 2-ethylhexanoateAlkylated potassium saltUsed as a catalyst in polyurethane systems

Uniqueness of Potassium 2-Isocyanoacetate

Potassium 2-isocyanoacetate stands out due to its specific combination of an isocyanide functional group and the potassium ion, allowing it to participate effectively in unique chemical transformations that may not be achievable with other similar compounds. Its utility in cleanup processes for metal catalysts further enhances its significance in synthetic organic chemistry.

Potassium 2-isocyanoacetate emerged as a synthetic intermediate during the evolution of isocyanide chemistry. Key milestones include:

Early Synthesis Methods

The compound’s synthesis typically involves dehydrating N-formylglycine esters using reagents like oxalyl chloride or phosphoryl chloride. A patented process describes reacting N-formylglycine alkyl esters with oxalyl chloride under controlled conditions to yield isocyanoacetate derivatives. Early methods required stringent low-temperature protocols, but modern adaptations enable broader reaction windows (−20°C to 70°C) while maintaining high yields.

Role in Multicomponent Reactions

The development of the Ugi four-component reaction (U-4CR) in 1959 marked a turning point, as isocyanides became central to peptide synthesis. Potassium 2-isocyanoacetate’s carboxylate group facilitates its integration into U-4CRs, producing dipeptide scaffolds. Its utility expanded further with applications in Passerini reactions and heterocyclic formations.

Structural and Functional Significance in Organic Chemistry

The compound’s structure and reactivity underpin its broad utility.

Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₃H₂KNO₂
SMILES String[K+].[O-]C(=O)C[N+]#[C-]
InChI KeyIWTQNSMPJLXKLL-UHFFFAOYSA-M
Melting Point75–81°C
SolubilitySoluble in polar aprotic solvents (e.g., DMF)

Functional Group Contributions

  • Isocyanide (-NC): Exhibits resonance stabilization between triple-bonded and carbene-like structures, enabling nucleophilic/electrophilic dual reactivity.
  • Carboxylate (-COO⁻): Enhances solubility in polar solvents and participates in salt-bridge interactions, stabilizing intermediates in MCRs.

Reaction Applications

Potassium 2-isocyanoacetate participates in key transformations:

Reaction TypeMechanism/ApplicationExample ProductsSource
Ugi ReactionCondensation with aldehydes/amines/carboxylic acids → Peptide scaffoldsα-Aminonitriles, dipeptides
Passerini ReactionCyclization with aldehydes/carboxylic acids → α-AcyloxyamidesThiazoles, oxazoles
Catalyst RemovalBinds to ruthenium carbenes via carbene insertion → Purification of metathesis productsClean-up of olefin metathesis

Biosynthetic and Pharmaceutical Relevance

  • Peptide Synthesis: Used in ammonium chloride-promoted Ugi reactions to generate peptide derivatives.
  • Heterocycle Formation: Reacts with acyl chlorides or sulfenyl chlorides to yield oxazoles or thiazoles.

Comparative Reactivity

Isocyanides like potassium 2-isocyanoacetate outperform nitriles in MCRs due to their nucleophilic carbon atom, which attacks electrophilic partners (e.g., carbonyl carbons) with minimal steric hindrance. This reactivity is exploited in asymmetric catalysis, enabling enantioselective cycloadditions.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

Potassium 2-isocyanoacetate represents a potassium salt of 2-isocyanoacetic acid, with the systematic International Union of Pure and Applied Chemistry name following established nomenclature conventions for inorganic salts and organic functional groups [1]. According to current International Union of Pure and Applied Chemistry recommendations for naming isocyanides, the preferred approach utilizes the prefix "isocyano" attached directly to the parent structure when higher priority functional groups are present [2] [3].

The compound's International Union of Pure and Applied Chemistry name is potassium 2-isocyanoacetate [4] [5]. This designation follows the standard protocol for naming ionic compounds where the cation (potassium) is named first, followed by the anion (2-isocyanoacetate). The "2-isocyano" prefix indicates the position of the isocyano functional group on the acetate backbone, specifically at the second carbon position of the acetic acid derivative [2] [6].

Table 1: Nomenclature and Synonyms of Potassium 2-isocyanoacetate

Name TypeDesignationReference Source
International Union of Pure and Applied Chemistry NamePotassium 2-isocyanoacetate [4] [5]
Alternative International Union of Pure and Applied Chemistry NamePotassium isocyanoacetate [4] [5]
Chemical Abstracts Service Index NameAcetate, 2-isocyano-, potassium salt (1:1) [5]
Common NameIsocyanoacetic acid potassium salt [7] [8] [9]
Technical Grade DesignationPotassium 2-isocyanoacetate technical grade, 85% [10] [7] [9]
Alternative Systematic NamesIsocyanoacétate de potassium (French) [5]
Alternative Systematic NamesKaliumisocyanoacetat (German) [5]

The compound exhibits multiple acceptable synonyms reflecting different naming conventions. The most commonly encountered synonyms include "isocyanoacetic acid potassium salt" [7] [8] [9] and the technical grade specification "potassium 2-isocyanoacetate technical grade, 85%" [10] [7] [9], which indicates the commercial purity level typically available.

Molecular Formula and Weight

Potassium 2-isocyanoacetate possesses the molecular formula C₃H₂KNO₂ [10] [4] [7] [11] [8] [5]. This formula reflects the presence of three carbon atoms, two hydrogen atoms, one potassium atom, one nitrogen atom, and two oxygen atoms in the molecular structure.

Table 2: Molecular Weight Data for Potassium 2-isocyanoacetate

PropertyValueUnitReference
Molecular FormulaC₃H₂KNO₂- [10] [4] [7]
Average Molecular Weight123.152g/mol [5]
Exact Mass122.972260Da [12] [5]
Monoisotopic Mass122.972260Da [12] [5]
Formula Weight (Literature Range)123.15-123.152g/mol [10] [13] [7] [11]

The molecular weight calculations are based on standard atomic weights: carbon (12.011 g/mol), hydrogen (1.008 g/mol), potassium (39.098 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol). The computed average molecular weight of 123.152 g/mol represents the isotope-weighted average, while the exact mass of 122.972260 Da corresponds to the monoisotopic mass using the most abundant isotopes of each element [12] [5].

The parent compound, 2-isocyanoacetic acid (C₃H₃NO₂), has a molecular weight of 85.062 g/mol [14], with the difference of 38.090 g/mol corresponding to the replacement of the acidic hydrogen with potassium (atomic weight difference of K⁺ minus H⁺) [14].

Isomeric and Tautomeric Considerations

Potassium 2-isocyanoacetate exists as part of a complex isomeric system involving multiple structural relationships with related compounds. The isocyano group (-N⁺≡C⁻) represents the isomeric form of the cyano group (-C≡N), making this compound a structural isomer of potassium 2-cyanoacetate [15] [16] [17].

Table 3: Isomeric Relationships of Potassium 2-isocyanoacetate

Isomer TypeCompound NameMolecular FormulaChemical Abstracts Service NumberStructural Difference
Constitutional IsomerPotassium 2-cyanoacetateC₃H₂KNO₂7062-95-5Cyano group (-C≡N) vs. isocyano group (-N≡C)
Parent Acid Form2-isocyanoacetic acidC₃H₃NO₂71804-44-9Free acid vs. potassium salt
Tautomeric FormHydrogen isocyanide form--Prototropic tautomerism of parent system

The fundamental structural distinction between isocyanides and cyanides lies in the connectivity pattern of the carbon-nitrogen triple bond. In isocyanides, the organic fragment connects through the nitrogen atom (R-N≡C), whereas in cyanides, the connection occurs through the carbon atom (R-C≡N) [15] [16] [17]. This difference in bonding creates distinct electronic and chemical properties despite identical molecular formulas.

Electronic Structure and Bonding Considerations

The isocyano functional group exhibits two primary resonance structures: R-N⁺≡C⁻ and R-N=C, with the former representing the major contributor [15] [18]. This electronic arrangement results in a formal positive charge on nitrogen and negative charge on carbon, contrasting with the cyanide group where the carbon bears a partial negative charge and nitrogen a partial positive charge [16] [19].

The carbon-nitrogen distance in isocyanides typically measures 115.8 pm, with C-N-C angles approaching 180°, indicating linear geometry around the isocyano group [15]. This structural feature is maintained in the potassium salt form, where the ionic interaction with potassium does not significantly perturb the linear isocyano arrangement.

Tautomeric Equilibria

While potassium 2-isocyanoacetate itself does not exhibit classical tautomerism due to its ionic nature, the parent 2-isocyanoacetic acid system can theoretically participate in prototropic tautomerism [20] [21]. The hydrogen cyanide/hydrogen isocyanide tautomeric system (HCN ⇌ HNC) serves as a model for understanding the energetic relationships in isocyano compounds [20]. However, the activation barrier for isocyano-cyano tautomerization is exceptionally high (approximately 12,000 cm⁻¹), making such interconversions kinetically forbidden under normal conditions [20].

The presence of the carboxylate functionality in the acetate framework introduces additional complexity through potential keto-enol tautomerism of the α-position relative to the carbonyl group [22]. However, the electron-withdrawing nature of the isocyano group significantly reduces the acidity of the α-hydrogen, thereby limiting enolization tendencies compared to conventional acetate derivatives [22].

Conformational Analysis

The molecular conformation of potassium 2-isocyanoacetate is governed by the geometric constraints of the linear isocyano group and the planar carboxylate moiety. The preferred conformation likely adopts a staggered arrangement to minimize steric interactions between the isocyano group and the carboxylate oxygens. Quantum chemical calculations would be required to determine precise conformational preferences, although the relatively rigid nature of both functional groups limits conformational flexibility compared to more flexible organic molecules [23] [24].

The synthesis of potassium 2-isocyanoacetate from ethyl isocyanoacetate represents the most direct and efficient route to this valuable compound. This approach leverages the established chemistry of alkyl isocyanoacetate esters and provides a straightforward method for salt formation [1].

Direct Salt Formation Methodology

The primary synthetic pathway involves the saponification of ethyl isocyanoacetate using potassium hydroxide in tetrahydrofuran. The reaction proceeds under mild conditions at room temperature (20°C) with a reaction time of 5 hours, achieving quantitative yields of 99% [1]. The reaction mechanism involves nucleophilic attack by the hydroxide ion on the carbonyl carbon of the ester group, followed by elimination of ethanol and subsequent proton transfer to form the potassium salt.

The reaction stoichiometry requires one equivalent of potassium hydroxide per equivalent of ethyl isocyanoacetate. The use of tetrahydrofuran as the solvent facilitates dissolution of both the organic substrate and the inorganic base, ensuring efficient mixing and reaction kinetics. The mild reaction conditions preserve the integrity of the sensitive isocyanide functional group, which is prone to hydrolysis under more aggressive conditions.

Alternative Base Systems

Research has demonstrated that lithium hydroxide monohydrate can serve as an alternative base for the salt formation reaction [1]. This variation allows for the preparation of different alkali metal salts of isocyanoacetic acid, expanding the synthetic versatility of the approach. The lithium salt formation follows similar reaction kinetics and yields comparable results to the potassium system.

Precursor Preparation

The synthesis of ethyl isocyanoacetate, the key precursor for this pathway, has been extensively studied and optimized. The most established method involves the dehydration of N-formylglycine ethyl ester using phosphorus oxychloride in the presence of triethylamine [2]. This reaction yields 79-94% of the desired isocyanoacetate ester, which can then be converted to the potassium salt.

An alternative approach utilizes triphosgene as the dehydrating agent in a continuous flow system [3]. This method offers advantages in terms of safety and process control, achieving nearly quantitative yields while eliminating the need for isolation of the intermediate isocyanoacetate ester. The flow chemistry approach has been particularly valuable for telescoped synthetic sequences where the ethyl isocyanoacetate is generated in situ and immediately converted to the potassium salt.

Industrial-Scale Production Methodologies

The industrial production of potassium 2-isocyanoacetate requires careful consideration of safety, efficiency, and economic factors. Several manufacturing approaches have been developed to address the challenges associated with scaling up laboratory procedures to commercial production levels.

Continuous Flow Processing

Modern industrial synthesis increasingly relies on continuous flow methodologies for the production of isocyanoacetate derivatives [4]. Flow chemistry offers significant advantages for isocyanide synthesis, including improved safety profiles, better heat management, and enhanced process control. The continuous flow approach eliminates the need for handling and storing large quantities of hazardous intermediates, reducing both safety risks and capital equipment requirements.

The implementation of continuous flow systems for potassium 2-isocyanoacetate production involves the integration of multiple unit operations. The process begins with the continuous formation of ethyl isocyanoacetate from N-formylglycine ethyl ester using triphosgene as the dehydrating agent [3]. The resulting product stream is then combined with a potassium hydroxide solution to effect immediate salt formation. This telescoped approach minimizes intermediate handling and reduces overall processing time.

Batch Processing Considerations

Traditional batch processing remains viable for industrial production, particularly for facilities with existing batch infrastructure. Batch processes for potassium 2-isocyanoacetate synthesis typically involve two main stages: the preparation of ethyl isocyanoacetate and its subsequent conversion to the potassium salt.

The batch approach requires careful attention to reaction temperature control, particularly during the dehydration step using phosphorus oxychloride. The exothermic nature of this reaction necessitates efficient heat removal systems and temperature monitoring to prevent thermal runaway. Industrial batch reactors are equipped with external cooling systems and emergency quench capabilities to ensure safe operation.

Solvent Management and Recovery

Industrial production requires efficient solvent management systems to ensure economic viability and environmental compliance. The primary solvents used in potassium 2-isocyanoacetate synthesis include dichloromethane for the dehydration step and tetrahydrofuran for salt formation. Both solvents can be recovered and recycled through distillation systems, reducing raw material costs and environmental impact.

Advanced solvent recovery systems incorporate fractional distillation columns with automated control systems to maintain solvent purity specifications. The recovered solvents are subjected to quality control analysis to ensure they meet the requirements for reuse in subsequent production cycles. Water content is particularly critical, as moisture can interfere with the isocyanide formation reaction.

Scale-up Challenges and Solutions

The transition from laboratory to industrial scale presents several technical challenges that must be addressed through careful process design and optimization. Heat transfer limitations become more significant at larger scales, requiring the implementation of enhanced heat exchange systems. The use of jacketed reactors with internal cooling coils or external heat exchangers helps maintain uniform temperature distribution throughout the reaction mass.

Mass transfer considerations also become more important at industrial scale. The heterogeneous nature of some reaction steps, particularly those involving solid bases, requires adequate mixing to ensure complete reaction. Industrial reactors are equipped with high-efficiency mixing systems designed to handle the specific rheological properties of the reaction mixtures.

Quality Control Integration

Industrial production facilities incorporate in-line quality control systems to monitor product quality throughout the manufacturing process. Near-infrared spectroscopy has been implemented for real-time monitoring of isocyanate content [5], providing immediate feedback on process performance. This technology enables rapid detection of quality deviations and allows for immediate corrective action.

Automated sampling systems collect representative samples at key process points for comprehensive analytical testing. Gas chromatography analysis provides precise quantification of product purity and identification of potential impurities. The integration of quality control data with process control systems enables automated adjustment of process parameters to maintain consistent product quality.

Purity Optimization and Technical-Grade Specifications

The optimization of purity levels for potassium 2-isocyanoacetate requires a comprehensive understanding of the impurity profile and the implementation of targeted purification strategies. Technical-grade specifications have been established to meet the diverse requirements of different applications, ranging from catalyst scavenging to pharmaceutical intermediate synthesis.

Purity Grade Classifications

Commercial potassium 2-isocyanoacetate is available in multiple purity grades, each tailored to specific application requirements. Technical grade material typically contains 85% active compound [6] [7], which is sufficient for most industrial catalyst scavenging applications. This grade represents the most economical option for large-scale industrial use where the presence of minor impurities does not significantly impact performance.

Research grade material with purity levels of 90% or higher is specified for laboratory synthesis and research applications [8] [9]. This grade ensures consistent results in synthetic chemistry applications and minimizes the potential for side reactions caused by impurities. The higher purity is achieved through additional purification steps, including recrystallization and selective washing procedures.

High purity grades (≥95%) are required for pharmaceutical intermediate synthesis and other applications where impurity levels must be strictly controlled [10] [11]. These specifications necessitate more rigorous purification protocols and comprehensive analytical characterization. The production of high-purity material involves multiple purification stages and extensive quality control testing.

Impurity Identification and Control

The primary impurities in potassium 2-isocyanoacetate arise from incomplete reaction during synthesis, side reactions, and degradation processes. Starting material residues, including unreacted ethyl isocyanoacetate and N-formylglycine derivatives, constitute the most common impurities. These compounds can be minimized through optimization of reaction conditions and implementation of efficient purification protocols.

Hydrolysis products represent another significant impurity class, formed through the reaction of the isocyanide group with moisture. These compounds include potassium glycinate and related amino acid derivatives. The control of hydrolysis impurities requires strict moisture exclusion during synthesis and storage, as well as the use of anhydrous solvents and reagents.

Organic solvent residues from the synthesis process must be controlled to meet safety and regulatory requirements. Dichloromethane and tetrahydrofuran are the primary solvents of concern, and their levels are controlled through efficient evaporation and drying procedures. Residual solvent analysis is performed using gas chromatography with headspace sampling to ensure compliance with specifications.

Purification Methodologies

The purification of potassium 2-isocyanoacetate employs a combination of physical and chemical methods to achieve the required purity levels. Recrystallization from appropriate solvent systems represents the primary purification technique, taking advantage of the differential solubility characteristics of the product and impurities.

Solvent selection for recrystallization is critical and depends on the specific impurity profile of the crude material. Alcoholic solvents, particularly methanol and ethanol, have been found effective for removing organic impurities while maintaining good recovery yields. The recrystallization process involves dissolution of the crude material in hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound.

Washing procedures complement recrystallization by removing surface-adsorbed impurities and residual mother liquor. Sequential washing with cold solvents of decreasing polarity effectively removes both organic and inorganic impurities. The washing protocol is optimized to minimize product loss while maximizing impurity removal.

Analytical Characterization

Comprehensive analytical characterization is essential for establishing and maintaining purity specifications. Gas chromatography provides quantitative analysis of organic impurities and residual solvents, while infrared spectroscopy confirms the structural integrity of the isocyanide functional group. Nuclear magnetic resonance spectroscopy offers detailed structural information and can detect trace impurities that may not be visible by other analytical methods.

Melting point determination serves as a rapid purity assessment tool, with technical grade material exhibiting a melting range of 75-81°C [12] [13]. Narrow melting point ranges indicate high purity, while broad ranges suggest the presence of impurities. The melting point specification is closely monitored during production to ensure consistency.

Moisture content analysis is particularly important given the hygroscopic nature of the compound and its sensitivity to hydrolysis. Karl Fischer titration provides precise moisture determination, with specifications typically requiring less than 0.5% water content for technical grade material. Higher purity grades require even stricter moisture control.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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